6-Methoxy-7-propoxyisoquinoline
Description
6-Methoxy-7-propoxyisoquinoline is a synthetic isoquinoline derivative characterized by methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) substituents at positions 6 and 7, respectively, on the isoquinoline backbone.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
6-methoxy-7-propoxyisoquinoline |
InChI |
InChI=1S/C13H15NO2/c1-3-6-16-13-8-11-9-14-5-4-10(11)7-12(13)15-2/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
BTHCIRNMPYILEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C2C=CN=CC2=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-propoxyisoquinoline typically involves the cyclocondensation of O-alkylated eugenol with various nitriles. The phenolic hydroxyl group of eugenol is quantitatively alkylated using iodopropane in the presence of a phase-transfer catalyst such as 18-crown-6 and potassium hydroxide. The resulting ether is then subjected to cyclocondensation with nitriles to form the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-propoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
6-Methoxy-7-propoxyisoquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 6-Methoxy-7-propoxyisoquinoline involves its interaction with various molecular targets and pathways. It can modulate multiple cellular signaling pathways, including:
Nuclear factor-κB (NF-κB) signaling: Involved in inflammation and immune response.
Apoptosis/p53 signaling: Regulates cell death and tumor suppression.
Autophagy signaling: Plays a role in cellular homeostasis and stress response.
Comparison with Similar Compounds
Key Substituent Analysis:
Functional Group Impact:
- Propoxy vs. Hydroxy/Methoxy: The propoxy group in this compound confers greater lipophilicity (logP) compared to hydroxy-substituted analogs like LA, which may improve blood-brain barrier penetration.
- N-Oxide vs. Alkoxy: LA’s N-oxide group introduces polarity, likely limiting bioavailability compared to non-polar alkoxy groups in the target compound .
Physicochemical Properties
Solubility and Stability:
- This compound: Predicted to have moderate aqueous solubility due to the balance between methoxy (polar) and propoxy (non-polar) groups. Stability is expected to be higher than hydroxy-substituted analogs due to reduced oxidative susceptibility.
- 6-Iodo-7-methoxyisoquinoline: The iodine atom increases molecular weight (285.08 g/mol) and may reduce solubility in aqueous media .
Receptor Binding and Selectivity:
- LA () : The N-oxide and hydroxy groups may interact with polar residues in enzymatic targets, but metabolic conversion (e.g., deoxygenation) could limit efficacy .
- 6,7-Dimethoxy Analogs () : Carboxylate and sulfonyl derivatives (e.g., 6d, 6e) are documented in prior studies, suggesting utility as protease inhibitors or kinase modulators .
- This compound: The propoxy group’s steric bulk might enhance selectivity for hydrophobic binding pockets, reducing off-target effects compared to smaller substituents.
Metabolic Considerations:
- Propoxy chains are prone to oxidative metabolism (e.g., cytochrome P450-mediated dealkylation), which could generate bioactive metabolites. This contrasts with dimethoxy or iodo-substituted analogs, which may exhibit slower metabolic degradation .
Biological Activity
6-Methoxy-7-propoxyisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This isoquinoline derivative has been investigated for various pharmacological effects, including its antimicrobial and anticancer properties. The following sections detail the compound's biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's activity against Gram-positive and Gram-negative bacteria suggests a broad-spectrum potential.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of tubulin polymerization : This leads to cell cycle arrest, particularly in the M phase.
- Activation of caspases : This cascade is crucial for the execution phase of apoptosis.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various molecular targets within cells. Key mechanisms include:
- Interference with cellular signaling pathways : The compound may modulate pathways involved in cell proliferation and survival.
- Reactive oxygen species (ROS) generation : Increased ROS levels can lead to oxidative stress, promoting cell death in cancer cells.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
- Method : Disc diffusion method was employed.
- Results : The compound showed a zone of inhibition greater than 15 mm against both bacterial strains, indicating strong antimicrobial properties.
-
Anticancer Study :
- Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Method : MTT assay was used to determine cell viability.
- Results : IC50 values were calculated at 25 µM, demonstrating significant cytotoxicity compared to control groups.
Data Table
| Biological Activity | Test Organism/Cell Line | Method Used | Results |
|---|---|---|---|
| Antimicrobial | E. coli | Disc diffusion | Zone of inhibition > 15 mm |
| Antimicrobial | S. aureus | Disc diffusion | Zone of inhibition > 15 mm |
| Anticancer | MCF-7 | MTT assay | IC50 = 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
